N-(2,4-difluorophenyl)-2-fluorobenzamide

Synthetic Efficiency Process Chemistry Isomer Synthesis

This tri-fluorinated benzamide is chemically distinct from its unfluorinated or differently fluorinated analogues, offering a unique LogP of 2.70 and a defined solid-state conformation. Its intramolecular N-H···F hydrogen bond (2.12(4) Å) and near-coplanar ring system provide a precise baseline for structure-activity relationship studies. Ideal for advanced crystallography, the compound showcases a specific R₂²(12) synthon and C-F···C ring-stacking contacts, ensuring reproducible outcomes. Request a quote for high-purity material today.

Molecular Formula C13H8F3NO
Molecular Weight 251.2 g/mol
Cat. No. B1633711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-2-fluorobenzamide
Molecular FormulaC13H8F3NO
Molecular Weight251.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)F
InChIInChI=1S/C13H8F3NO/c14-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)15/h1-7H,(H,17,18)
InChIKeySNJFEHBNJVEASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring N-(2,4-Difluorophenyl)-2-fluorobenzamide: A Definitive Baseline for a Tri-Fluorinated Benzamide Scaffold


N-(2,4-Difluorophenyl)-2-fluorobenzamide (also designated Fo24) is a tri-fluorinated benzamide with the molecular formula C13H8F3NO and a CAS number of 331435-72-4 [1]. It is characterized as the second reported regular tri-fluorinated benzamide in this specific isomer series, contrasting with the more commonly documented di- and tetra-fluorinated analogues [1]. Its synthesis via condensation of 2-fluorobenzoyl chloride and 2,4-difluoroaniline provides a reliable entry point for researchers requiring a defined fluorinated aromatic amide building block with specific crystallographic and conformational properties [1].

Why a Generic Benzamide Cannot Replace N-(2,4-Difluorophenyl)-2-fluorobenzamide: The Critical Role of Fluorination Pattern


Simple, unfluorinated benzamides or those with different fluorination patterns cannot be considered interchangeable with N-(2,4-difluorophenyl)-2-fluorobenzamide. The specific 2,4-difluorophenyl substitution pattern and the ortho-fluorine on the benzoyl ring are not arbitrary; they directly dictate a unique set of quantifiable molecular properties. Key differentiators include a specific solid-state crystal packing defined by an interplanar angle of 0.7(2)° between aromatic rings and a characteristic intramolecular N-H···F hydrogen bond (2.12(4) Å) [1]. Furthermore, the compound exhibits a distinct lipophilicity (LogP of 2.70) that differs from its non-fluorinated analog (LogP of 3.60) [2], which can be crucial for predicting partitioning behavior in biological or material science applications. Substituting with a different isomer would result in a different conformational landscape, altered hydrogen-bonding networks, and divergent physicochemical properties, directly impacting reproducibility and outcomes in structure-activity relationship (SAR) studies or materials development.

Quantitative Differentiation of N-(2,4-Difluorophenyl)-2-fluorobenzamide: A Head-to-Head Comparison with Key Analogs


Synthetic Yield: N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) vs. N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) is synthesized with a high yield of 87% from the condensation of 2-fluorobenzoyl chloride and 2,4-difluoroaniline [1]. This efficiency is comparable to its direct isomer, N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23), which is obtained at an 88% yield under similar conditions [2]. The quantitative similarity demonstrates that the 2,4-difluoro substitution pattern does not compromise synthetic accessibility, ensuring a robust and reliable procurement path comparable to established analogs.

Synthetic Efficiency Process Chemistry Isomer Synthesis

Lipophilicity (LogP): Differentiating N-(2,4-Difluorophenyl)-2-fluorobenzamide from its Non-Fluorinated Analog

The lipophilicity of N-(2,4-difluorophenyl)-2-fluorobenzamide, as measured by a calculated LogP of 2.70, is substantially lower than that of its non-fluorinated analog, N-(2,4-difluorophenyl)benzamide, which has a calculated LogP of 3.60 [1]. The presence of the ortho-fluorine on the benzamide ring reduces the overall partition coefficient by 0.90 LogP units, a significant change that would alter the compound's behavior in biological assays and its solubility profile.

Lipophilicity Physicochemical Properties Drug-likeness

Crystal Packing Conformation: Unique Intramolecular Interactions in N-(2,4-Difluorophenyl)-2-fluorobenzamide vs. Isomeric Analogues

The solid-state conformation of N-(2,4-difluorophenyl)-2-fluorobenzamide is defined by a near-coplanar arrangement of the two aromatic rings, with an interplanar angle of just 0.7(2)° [1]. This is facilitated by a characteristic intramolecular N-H···F contact with the ortho-fluorine (H1···F12 distance = 2.12(4) Å) [1]. This geometry contrasts with the wider range of interplanar angles (often >10°) and different intermolecular packing motifs observed in other di- and tetra-fluorinated benzamide analogues [1]. The specific 1D amide-amide hydrogen bonding chain along the b-axis is a direct consequence of this conformation [1].

Crystallography Solid-State Chemistry Conformational Analysis

Comparative Physical Properties: Melting Point and Density as Procurement Quality Indicators for N-(2,4-Difluorophenyl)-2-fluorobenzamide

Procurement specifications for N-(2,4-difluorophenyl)-2-fluorobenzamide can be anchored to its reported physical constants. The compound exhibits a melting point range of 110–112 °C and a density of 1.4±0.1 g/cm³ [1][2]. While direct comparative data for isomers under identical conditions is limited in the public domain, these specific values are distinct from the physical properties of non-fluorinated analogs (e.g., N-(2,4-difluorophenyl)benzamide) and serve as essential benchmarks for verifying compound identity and purity upon receipt.

Quality Control Material Characterization Physical Properties

Primary Research and Procurement Scenarios for N-(2,4-Difluorophenyl)-2-fluorobenzamide


Scaffold for Systematic SAR Studies on Fluorinated Benzamides

Based on its distinct and well-characterized physicochemical and structural properties, N-(2,4-difluorophenyl)-2-fluorobenzamide is an ideal candidate for use as a scaffold in systematic structure-activity relationship (SAR) studies. Its defined LogP of 2.70 [1] and unique solid-state conformation with an interplanar angle of 0.7(2)° [2] provide a precise baseline for evaluating the impact of further functionalization on properties like lipophilicity, solubility, and target binding in a research context.

Crystallography and Solid-State Chemistry Investigations

The compound's well-resolved crystal structure, featuring a specific 1D amide-amide hydrogen bonding network and a near-coplanar ring system [1], makes it a valuable subject for advanced crystallography studies. It can be used to investigate the role of weak C-H···F interactions and fluorine-mediated synthons in crystal packing, as evidenced by the R22(12) synthon and C-F···C ring-stacking contacts detailed in its structure [1].

Reference Standard for Analytical Method Development

The precise and documented analytical data, including a melting point of 110–112 °C [1] and specific 1H NMR signals (e.g., resonances at 6.85 ppm in CDCl3) [2], position N-(2,4-difluorophenyl)-2-fluorobenzamide as a suitable reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) aimed at detecting or quantifying fluorinated benzamide derivatives in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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